molecular formula C20H18N6O2S B2690619 N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1351620-46-6

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2690619
CAS No.: 1351620-46-6
M. Wt: 406.46
InChI Key: QRWJAESDPOZZRP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a 2-methylimidazole moiety and a 2-phenylthiazole-4-carboxamide side chain. The synthesis of such compounds often involves multi-step protocols, including nucleophilic substitutions and coupling reactions, as seen in related pyridazine derivatives .

Properties

IUPAC Name

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-14-21-9-11-25(14)17-7-8-18(27)26(24-17)12-10-22-19(28)16-13-29-20(23-16)15-5-3-2-4-6-15/h2-9,11,13H,10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWJAESDPOZZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide, with a CAS number of 1351620-46-6, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and related case studies.

The compound's molecular formula is C20H18N6O2SC_{20}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 406.5 g/mol. Its structure includes a thiazole ring, an imidazole moiety, and a pyridazine component, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole rings often exhibit significant anticancer properties. For instance, related compounds have demonstrated antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values as low as 52 nM . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of tubulin polymerization .

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties. In one study, thiazolyl compounds exhibited superior anti-inflammatory activity compared to indomethacin in rat models . These compounds selectively inhibited the COX-2 enzyme, which plays a crucial role in inflammation pathways.

Case Studies and Research Findings

Study Findings Biological Activity
Study on Thiazole Derivatives Compounds showed anti-inflammatory activity surpassing indomethacin.Selective COX-2 inhibition; gastrointestinal safety profile.
Antiproliferative Activity in Cancer Cells IC50 values of 52 nM (MCF-7) and 74 nM (MDA-MB-231).Induction of apoptosis and G2/M phase arrest.
Structure-Activity Relationship Studies Imidazole-containing compounds displayed significant cytotoxicity against cancer cells.Targeting tubulin assembly and inducing mitotic catastrophe.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics and acceptable toxicity profiles in preclinical studies. The acute toxicity studies indicated that compounds with promising anti-inflammatory activity were well tolerated both orally and parenterally .

Scientific Research Applications

Anticancer Activity

The anticancer potential of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has been evaluated through various studies:

Case Study: Cytotoxicity Assays

In a study by Yurttas et al., compounds similar to the target compound were synthesized and tested against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the structure could enhance activity:

CompoundIC50 Value (C6)IC50 Value (HepG2)
20a27.0 ± 1.4150.0 ± 5.0
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

These findings demonstrate that the compound's structural characteristics can influence its effectiveness against different cancer types, highlighting the importance of further research into its derivatives for enhanced anticancer properties .

Antitubercular Activity

Besides anticancer applications, this compound has been explored for its antitubercular properties.

Case Study: Inhibition Studies

Amini et al. synthesized related compounds and evaluated their activity against Mycobacterium tuberculosis. The results indicated varying degrees of inhibition, with some derivatives showing promising results compared to standard drugs like rifampicin:

CompoundRInhibition %
71d3-Cl50
Rifampicin->98

These studies suggest that modifications to the compound could lead to enhanced antitubercular activity, making it a candidate for further exploration in drug development .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic methods include:

  • Formation of Heterocycles : Utilizing imidazole and pyridazine derivatives.
  • Amide Bond Formation : Employing coupling agents to facilitate the formation of the amide linkage.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often used to achieve high purity levels.

Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A. Pyridazinone Derivatives with Sulfonamide Groups Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) () share the pyridazinone core but differ in substituents. The benzyloxy group in 5a may confer metabolic instability compared to the ethyl-linked imidazole in the target compound .

B. Imidazo-Pyridine Derivatives The imidazo[4,5-c]pyridine scaffold in VI-9 () shares a fused imidazole ring system but lacks the pyridazinone and thiazole moieties. The target compound’s pyridazinone core may offer distinct hydrogen-bonding interactions in biological targets, while the thiazole-4-carboxamide side chain could improve solubility relative to VI-9’s cyclohexanecarboxamide group .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 5a () VI-9 ()
Molecular Weight ~450–470 g/mol (estimated) 290.02 g/mol (HRMS data) ~600 g/mol (estimated)
Key Functional Groups Thiazole-carboxamide, imidazole Sulfonamide, benzyloxy Morpholine-carbonyl, methoxy
Synthetic Complexity High (multi-step alkylation) Moderate (single substitution) Very high (cross-coupling)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions in polar aprotic solvents like DMF, using K₂CO₃ as a base to facilitate alkylation. For example, describes a similar synthesis where 1,3,4-oxadiazole-2-thiol derivatives are alkylated with RCH₂Cl under mild conditions (room temperature, 24–48 hours). Optimization may involve adjusting stoichiometry (e.g., 1.1 mmol alkylating agent per 1 mmol substrate) or testing alternative bases (e.g., NaH for faster kinetics). Reaction progress can be monitored via TLC (Rf values, as in ) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (e.g., thiazole C=O at ~1700 cm⁻¹) and imidazole N-H stretches (~3100–3200 cm⁻¹) .
  • NMR : Focus on ¹H NMR signals for the pyridazinone ring (δ 6.5–8.0 ppm), thiazole protons (δ 7.2–7.8 ppm), and imidazole methyl groups (δ 2.5 ppm). ¹³C NMR should confirm carbonyl carbons (δ 160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or FAB-MS can verify molecular ion peaks and fragmentation patterns, as demonstrated in for structurally related thiazolidine derivatives .

Q. How can solubility challenges be addressed during purification?

  • Methodological Answer : Use mixed solvent systems (e.g., ethanol/water or acetone/hexane) for recrystallization. highlights ethanol as a preferred solvent for recrystallizing thiazole-carboxamide derivatives, yielding high-purity crystals. For stubborn impurities, silica gel column chromatography with gradients of ethyl acetate and hexane is effective .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

  • Methodological Answer : Implement a factorial design to test variables like temperature (20–60°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading. emphasizes using statistical models (e.g., response surface methodology) to identify interactions between variables. For example, a Central Composite Design could minimize reaction time while maximizing yield .

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

  • Methodological Answer :

  • Dynamic Effects : Check for tautomerism in the pyridazinone ring (e.g., keto-enol equilibria) using variable-temperature NMR .
  • Impurity Analysis : Compare experimental ¹³C NMR with computational predictions (DFT calculations) to distinguish structural isomers or byproducts .
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous protons, as done in for resolving overlapping signals in thiazole derivatives .

Q. How can researchers design assays to evaluate the biological activity of this compound while minimizing off-target effects?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with structural homology to the compound’s imidazole and thiazole moieties (e.g., ATP-binding pockets) .
  • Controls : Include negative controls (e.g., scaffold analogs lacking the 2-methylimidazole group) and positive controls (known inhibitors). suggests using fluorescence polarization assays for real-time binding studies .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values, ensuring reproducibility across triplicate runs .

Q. What interdisciplinary approaches enhance understanding of this compound’s reactivity and applications?

  • Methodological Answer :

  • Computational Chemistry : Perform molecular docking (AutoDock Vina) to predict binding modes with biological targets .
  • Flow Chemistry : Adapt continuous-flow systems ( ) to improve scalability and safety for hazardous intermediates (e.g., diazomethane derivatives) .
  • Material Science : Explore coordination chemistry by testing metal complexation (e.g., Zn²⁺ or Cu²⁺) via UV-Vis titration, leveraging the compound’s heterocyclic donor atoms .

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